N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
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Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with dimethyl groups and a methanesulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with acetic anhydride to form the benzothiazole ring. Subsequent methylation of the benzothiazole ring at positions 4 and 7 can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
The methanesulfonylbenzamide moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the dimethylbenzothiazole intermediate with methanesulfonyl chloride in the presence of a base like triethylamine. The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the methanesulfonyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Methanesulfonyl chloride, triethylamine, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylaniline: Another benzothiazole derivative with different substituents, used in organic synthesis and material science.
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide:
Uniqueness
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide stands out due to its unique combination of a benzothiazole ring and a methanesulfonylbenzamide moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-8-9-11(2)15-14(10)18-17(23-15)19-16(20)12-6-4-5-7-13(12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXFTMBWPIMXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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